

Xanthiside chemical structure and properties

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Compound of Interest		
Compound Name:	Xanthiside	
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Xanthiside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside is a naturally occurring heterocyclic glucoside classified as an alkaloid.[1][2][3][4] It has been isolated from the fruits of plants belonging to the Xanthium genus, including Xanthium sibiricum, Xanthium pungens, and Xanthium strumarium.[1][2][4] The structural elucidation of Xanthiside has been accomplished through various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While detailed biological studies on Xanthiside are limited, related compounds from the Xanthium genus have demonstrated potential anti-inflammatory and antioxidant properties, suggesting that Xanthiside may be a valuable compound for further investigation in drug discovery and development.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Xanthiside**, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Xanthiside possesses a complex molecular architecture featuring a benzothiazine core linked to a glucose moiety.

Table 1: Chemical and Physical Properties of Xanthiside



Property	Value	Source
IUPAC Name	8,8-dimethyl-7-[[3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxymethyl]-4H-1,4- benzothiazine-3,5-dione	[5]
Synonyms	Xanthiazone O-β-D-glucoside, 2H-1,4-Benzothiazine-3,5- dione, 7-[(β-D- glucopyranosyloxy)methyl]-4,8- dihydro-8,8-dimethyl-, (8,8- Dimethyl-3,5-dioxo-3,4,5,8- tetrahydro-2H-1,4- benzothiazin-7-yl)methyl β-D- glucopyranoside	[3][6][7][8]
CAS Number	866366-86-1	[1][2][3][4][6][7][8][9]
Molecular Formula	C17H23NO8S	[1][2][3][4][5][7][8][9]
Molecular Weight	401.43 g/mol	[2][3][4][7][8][9]
Appearance	White to off-white powder	[1]
Purity	≥95% (typically determined by HPLC)	[2][3][4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	[1]
Melting Point	Data not available in the public domain.	
Boiling Point	Data not available in the public domain.	_
Storage	Store at -20°C for long-term stability.	[2][9]



Spectroscopic Data

The structural confirmation of **Xanthiside** relies on a combination of spectroscopic methods. While the raw spectral data is not widely available, the techniques employed for its characterization are standard in natural product chemistry.

Table 2: ¹H-NMR Spectroscopic Data (Conceptual)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Glucosyl Protons
Data not available	-	-	Methylene and Methyl Protons

Table 3: 13C-NMR Spectroscopic Data (Conceptual)

Chemical Shift (δ) ppm	Assignment
Data not available	Carbonyl Carbons
Data not available	Aromatic Carbons
Data not available	Glucosyl Carbons
Data not available	Aliphatic Carbons

Table 4: Infrared (IR) Spectroscopic Data (Conceptual)



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups of glucose)
~2950	C-H stretching (aliphatic)
~1680	C=O stretching (carbonyl groups)
~1600	C=C stretching (aromatic ring)
~1100	C-O stretching (ether and alcohol)

Table 5: Mass Spectrometry (MS) Data (Conceptual)

m/z	Interpretation
[M+H] ⁺ or [M+Na] ⁺	Molecular ion peak, confirming the molecular weight.
Fragment ions	Corresponding to the loss of the glucose moiety and other characteristic fragments.

Experimental Protocols Isolation and Purification of Xanthiside from Xanthium sibiricum

The following protocol is based on the methodology described for the isolation of **Xanthiside**. [1]

1. Extraction:

- Air-dried and powdered fruits of Xanthium sibiricum are extracted with 70% aqueous ethanol at room temperature.
- The extraction is typically repeated multiple times to ensure exhaustive extraction.
- The combined extracts are then concentrated under reduced pressure to yield a crude extract.



2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Xanthiside**, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
- 3. Chromatographic Purification:
- Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TTC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Xanthiside are pooled, concentrated, and further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system.
- The purity of the isolated **Xanthiside** is confirmed by analytical HPLC.

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This is a general protocol to assess the potential antioxidant activity of **Xanthiside**.

- 1. Reagents and Materials:
- Xanthiside sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid or Trolox as a positive control
- 96-well microplate
- Microplate reader



2. Procedure:

- Prepare a stock solution of Xanthiside in methanol.
- Serially dilute the stock solution to obtain a range of concentrations.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the different concentrations of Xanthiside, positive control, or methanol (as a blank) to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
- 3. Data Analysis:
- The percentage of DPPH radical scavenging activity is calculated using the formula:
 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the Xanthiside sample.
- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies on the biological activities and mechanism of action of **Xanthiside**. However, based on the known properties of related compounds and the plant source, the following potential activities can be hypothesized:

Anti-inflammatory Activity: The n-butanol fraction of Fructus Xanthii, from which Xanthiside
is isolated, has shown anti-inflammatory properties.[1] Xanthone derivatives, a class of
compounds to which Xanthiside is related, are also known for their anti-inflammatory
effects. The mechanism may involve the inhibition of pro-inflammatory enzymes like



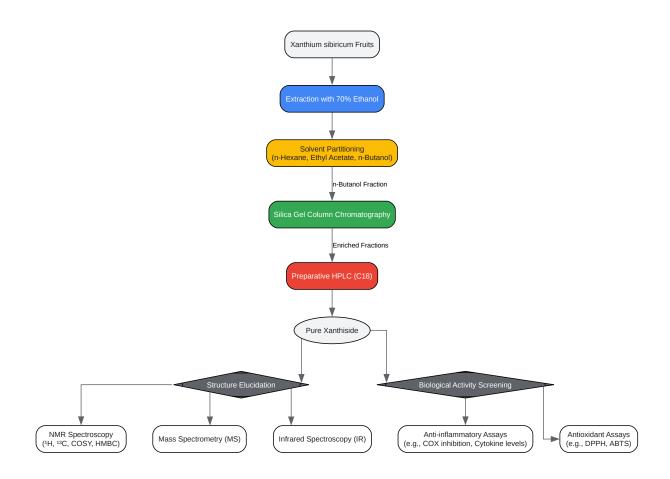
cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-kB and MAPK.

• Antioxidant Activity: Many natural glycosides exhibit antioxidant properties. **Xanthiside** may act as a free radical scavenger or an inducer of endogenous antioxidant enzymes.[3]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **Xanthiside**.

Visualizations Experimental Workflow for Isolation and Characterization of Xanthiside





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Caption: Workflow for the isolation, purification, and characterization of **Xanthiside**.



Conclusion

Xanthiside is a promising natural product with a well-defined chemical structure. While its physicochemical and biological properties are not yet fully characterized, its structural relationship to other bioactive compounds suggests potential for anti-inflammatory and antioxidant activities. This technical guide summarizes the current knowledge on **Xanthiside** and provides a foundation for future research into its therapeutic potential. Further investigation is warranted to determine its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

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